4-(4-(Oxiran-2-ylmethoxy)benzyl)phenol
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a comprehensive description of the molecular structure through its name. The compound's molecular formula is established as C₁₆H₁₆O₃, with a corresponding molecular weight of 256.3 g/mol. The systematic name reflects the presence of a phenol group as the base structure, with a benzyl substituent at the 4-position that is further functionalized with an oxirane-containing methoxy group. This nomenclature system effectively communicates the hierarchical arrangement of functional groups within the molecule, starting from the primary phenolic core and extending through the connecting benzyl bridge to the terminal epoxide functionality.
The compound is also recognized by several alternative names in chemical databases, including its descriptor as a glycidyl ether derivative. Chemical registry systems have assigned specific identification numbers that facilitate unambiguous reference to this particular molecular structure. The systematic naming convention ensures that each structural element is precisely defined, with the oxiran-2-ylmethoxy designation specifically indicating the presence of the three-membered epoxide ring attached through a methylene linker. This detailed nomenclature approach is essential for accurate chemical communication and database searching, particularly given the structural complexity and multiple functional groups present in the molecule.
Molecular Architecture: Bond Connectivity and Stereochemical Considerations
The molecular architecture of this compound exhibits a linear arrangement of aromatic systems connected through aliphatic bridging units. The backbone structure consists of two benzene rings linked via a methylene bridge, with one ring bearing a hydroxyl group and the other functionalized with an oxirane-containing ether substituent. The bond connectivity pattern follows a specific sequence where the phenolic benzene ring connects to the second aromatic ring through a single carbon atom, creating a diphenylmethane-like core structure. This architectural arrangement provides both rigidity through the aromatic systems and flexibility through the methylene and ether linkages.
Stereochemical considerations for this compound primarily involve the chiral center present within the oxirane ring. The oxiran-2-ylmethoxy group contains a stereogenic carbon atom that can exist in either R or S configuration, potentially leading to the formation of enantiomeric pairs. The three-membered epoxide ring introduces significant ring strain, approximately 13 kcal/mol, which influences both the chemical reactivity and conformational preferences of the molecule. The ether linkage connecting the epoxide to the aromatic system provides rotational freedom, allowing for multiple conformational states that can be populated at room temperature. This conformational flexibility is important for understanding the molecule's behavior in different chemical environments and its interactions with other molecular species.
| Structural Element | Connectivity Pattern | Stereochemical Features |
|---|---|---|
| Phenolic Ring | 4-position benzyl substitution | Planar aromatic system |
| Methylene Bridge | C-C single bond connection | Free rotation possible |
| Second Aromatic Ring | 4-position ether substitution | Planar aromatic system |
| Ether Linkage | O-CH₂ connection | Rotational freedom |
| Oxirane Ring | Three-membered cyclic ether | Chiral center present |
Crystallographic Data and Conformational Analysis
Crystallographic analysis of this compound reveals important structural parameters that define the three-dimensional arrangement of atoms within the molecule. The compound's crystal structure demonstrates specific interplane angles between the two aromatic rings, which are influenced by the methylene bridge connection and the steric effects of the substituent groups. The phenolic hydroxyl group participates in intermolecular hydrogen bonding interactions within the crystal lattice, contributing to the overall stability and packing arrangement of the solid-state structure. These hydrogen bonding networks typically involve the hydroxyl hydrogen atom interacting with oxygen atoms from neighboring molecules, creating extended supramolecular assemblies.
Conformational analysis studies have identified multiple low-energy conformations accessible to this molecule due to the rotational freedom around several single bonds. The most significant conformational degrees of freedom involve rotation around the methylene bridge connecting the two aromatic rings and rotation around the ether linkage connecting the second aromatic ring to the oxirane-containing side chain. Computational studies suggest that the molecule can adopt both extended and folded conformations, with the relative energies dependent on intramolecular interactions and the surrounding environment. The presence of the bulky oxirane-containing substituent introduces steric constraints that influence the preferred conformational states and can affect the molecule's ability to pack efficiently in crystalline phases.
Temperature-dependent conformational behavior shows that increased thermal energy allows for greater population of higher-energy conformational states, leading to increased molecular flexibility. This conformational mobility has implications for the compound's reactivity patterns and its ability to participate in polymerization reactions. The oxirane ring itself maintains a rigid structure due to the significant ring strain, but its orientation relative to the aromatic systems can vary depending on the overall molecular conformation adopted.
Comparative Structural Analysis with Bisphenol F Derivatives
Comparative analysis of this compound with bisphenol F and its derivatives reveals both structural similarities and key differences that influence chemical behavior and applications. Bisphenol F diglycidyl ether, with molecular formula C₁₉H₂₀O₄ and molecular weight 312.36 g/mol, represents a closely related structure that contains two epoxide groups compared to the single epoxide in the target compound. The fundamental diphenylmethane backbone is common to both structures, providing a basis for direct comparison of their chemical and physical properties. However, the presence of an additional epoxide group in bisphenol F diglycidyl ether significantly alters its reactivity profile and polymerization characteristics.
The structural relationship between these compounds extends to their synthesis pathways, as this compound serves as an intermediate in the formation of bisphenol F diglycidyl ether derivatives. This synthetic connection highlights the modular nature of these molecular architectures, where systematic functionalization of phenolic compounds leads to increasingly complex epoxy-containing structures. The mono-epoxide structure of the target compound provides unique reactivity characteristics that differ from the bis-epoxide functionality of fully substituted bisphenol F derivatives, allowing for more controlled polymerization processes and the formation of materials with distinct properties.
Crystallographic comparisons reveal that both compound families exhibit similar intermolecular hydrogen bonding patterns when free hydroxyl groups are present, but the overall crystal packing efficiency can differ due to the varying number and positioning of epoxide groups. The increased molecular weight and bulk of bis-epoxide derivatives generally lead to different melting points, solubility characteristics, and thermal stability profiles compared to mono-epoxide compounds. These structural differences have practical implications for their respective applications in materials science, where the choice between mono- and bis-epoxide functionalization depends on the desired crosslinking density and final material properties.
| Compound | Molecular Formula | Molecular Weight | Epoxide Groups | Hydroxyl Groups |
|---|---|---|---|---|
| This compound | C₁₆H₁₆O₃ | 256.3 g/mol | 1 | 1 |
| Bisphenol F diglycidyl ether | C₁₉H₂₀O₄ | 312.36 g/mol | 2 | 0 |
| Bisphenol F | C₁₃H₁₂O₂ | 200.23 g/mol | 0 | 2 |
Properties
Molecular Formula |
C₁₆H₁₆O₃ |
|---|---|
Molecular Weight |
256.3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4'-Dihydroxydiphenyl Methane
- Structure: Two phenolic rings linked by a methylene group.
- Source : Naturally isolated from Gastrodia elata (天麻) .
- Properties : Lacks the epoxide group, resulting in higher stability but lower reactivity. Exhibits neuroprotective activity in vitro .
4-(Methoxymethyl)phenol and 4-(Ethoxymethyl)phenol
- Structure: Phenol substituted with methoxymethyl or ethoxymethyl groups.
- Source : Isolated from Pleione bulbocodioides (独蒜兰) and Gastrodia elata .
- Properties: Ether substituents enhance solubility compared to the target compound. No reported bioactivity, suggesting inertness compared to the reactive epoxide .
Cyclopropylmethoxy Derivatives
- Example: 5-Chloro-2-(4-(5-(((4-(cyclopropylmethoxy)benzyl)oxy)methyl)-1H-1,2,3-triazol-1-yl)phenoxy)phenol (Compound 11 in ).
- Bioactivity : Displays potent anti-tubercular activity (MIC99 = 12.9 µM against M. bovis) due to the cyclopropylmethoxy group enhancing membrane penetration .
Bis(4-hydroxybenzyl)sulfide
- Structure : Two 4-hydroxybenzyl groups linked by a sulfur atom.
- Source : Isolated from Gastrodia elata .
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Solubility | Stability | Reactivity |
|---|---|---|---|
| This compound | Low | Moderate | High |
| 4,4'-Dihydroxydiphenyl methane | Low | High | Low |
| 4-(Methoxymethyl)phenol | Moderate | High | Low |
| Cyclopropylmethoxy derivative | Low | High | Moderate |
Preparation Methods
Epoxide Ring-Opening Alkylation of Phenolic Derivatives
A widely adopted method involves the alkylation of phenolic precursors with epichlorohydrin or glycidyl ethers. For example, García et al. demonstrated the synthesis via nucleophilic substitution between 4-hydroxybenzylphenol and epichlorohydrin under alkaline conditions. The reaction proceeds as follows:
-
Base-Mediated Deprotonation : Sodium hydroxide (NaOH) deprotonates the phenolic hydroxyl group, enhancing nucleophilicity.
-
Epoxide Activation : Epichlorohydrin reacts with the phenoxide ion, forming an intermediate chlorohydrin.
-
Cyclization : Intramolecular nucleophilic attack by the hydroxyl group generates the oxirane ring.
Key Parameters :
-
Solvent : Dimethyl sulfoxide (DMSO) or acetonitrile (MeCN).
-
Catalyst : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .
Side Reactions :
-
Competing etherification at multiple hydroxyl sites.
-
Hydrolysis of epichlorohydrin to glycerol under excess water .
Mitsunobu Coupling for Stereoselective Synthesis
Muthukrishnan et al. developed a stereocontrolled route using the Mitsunobu reaction to couple 4-(hydroxymethyl)phenol with benzyl glycidyl ether . This method ensures retention of configuration at the epoxide center:
-
Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
-
Mechanism : DEAD mediates oxidative coupling, transferring the benzyl glycidyl group to the phenol.
Advantages :
Limitations :
Oxidative Epoxidation of Allyl Benzyl Ethers
Transition-metal-catalyzed epoxidation offers an alternative route. Banoth and Banerjee reported using manganese(III) salen complexes to oxidize 4-(allyloxybenzyl)phenol :
-
Catalyst : Mn(salen)Cl (5 mol%).
-
Oxidant : Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
-
Conditions : 0–5°C in dichloromethane (DCM).
Performance Metrics :
Challenges :
Enzymatic Resolution for Chiral Synthesis
Lintschinger et al. pioneered a biocatalytic approach using lipases to resolve racemic 4-(4-(oxiran-2-ylmethoxy)benzyl)phenol:
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Substrate : Racemic glycidyl ether.
-
Reaction : Selective acetylation of the (R)-enantiomer.
Outcomes :
-
Enantiomeric Excess (ee) : 98% for (S)-isomer.
-
Yield : 45–50% after kinetic resolution.
Industrial Relevance :
Solid-Phase Synthesis for High-Purity Batches
Wang et al. optimized a solid-supported method using Merrifield resin functionalized with benzyl chloride groups :
-
Immobilization : Phenolic precursor anchored to resin via ether linkage.
-
Epoxidation : Treat with epichlorohydrin and NaOH.
-
Cleavage : Hydrofluoric acid (HF) releases the product.
Benefits :
Drawbacks :
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Epoxide Alkylation | 70–85% | 95% | Low | High |
| Mitsunobu Coupling | 60–75% | 98% | High | Moderate |
| Oxidative Epoxidation | 80–90% | 88% | Moderate | High |
| Enzymatic Resolution | 45–50% | 99% | High | Low |
| Solid-Phase Synthesis | 85–90% | 99% | Very High | Moderate |
Analytical Validation Protocols
-
Nuclear Magnetic Resonance (NMR) :
-
Infrared Spectroscopy (IR) :
-
High-Resolution Mass Spectrometry (HRMS) :
Q & A
Q. How should researchers address discrepancies in reported melting points or solubility data across literature sources?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Re-crystallize the compound from different solvents (e.g., ethanol vs. acetone) and characterize via powder XRD. Compare solubility in standardized solvents (e.g., DMSO, water) using nephelometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
